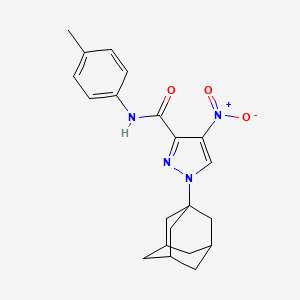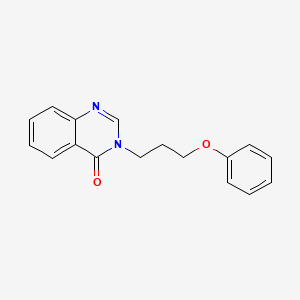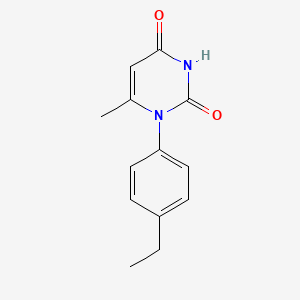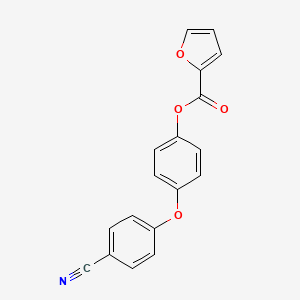
2-(2,5-dimethylphenyl)-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(2,5-dimethylphenyl)-2-ethylacetamide or simply as DMEA. DMEA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.28 g/mol.
科学研究应用
DMEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DMEA has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and epilepsy. In organic synthesis, DMEA has been used as a reagent for the preparation of various compounds such as amides, esters, and ketones. In materials science, DMEA has been used as a building block for the synthesis of various polymers and materials.
作用机制
The mechanism of action of DMEA is not fully understood, but it is believed to act on various molecular targets in the body. In the case of its anticonvulsant activity, DMEA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DMEA has been shown to have various biochemical and physiological effects in the body. In animal studies, DMEA has been shown to reduce the severity and duration of seizures induced by various convulsant agents. It has also been shown to reduce inflammation and pain in various animal models. In addition, DMEA has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using DMEA in lab experiments is its ease of synthesis and availability. DMEA is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using DMEA is its potential toxicity, which can vary depending on the dose and route of administration. Therefore, it is important to use appropriate safety precautions when handling DMEA.
未来方向
There are several future directions for the research on DMEA. One area of interest is the development of new drug candidates based on the structure of DMEA for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the use of DMEA as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMEA and its potential side effects.
Conclusion:
In conclusion, DMEA is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The synthesis of DMEA is relatively easy, and it has been shown to exhibit various biochemical and physiological effects in animal models. However, further studies are needed to fully understand the mechanism of action of DMEA and its potential applications in medicine and materials science.
合成方法
The synthesis of DMEA involves the reaction between 2,5-dimethylphenylamine and ethyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The yield of DMEA is typically around 70-80%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-12(14)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGZMGQYMFPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-ethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)





![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)

![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
![2-(3-methylbutyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)